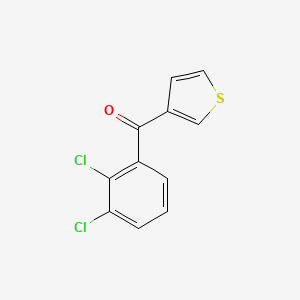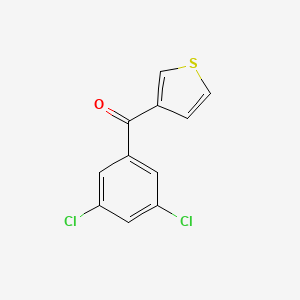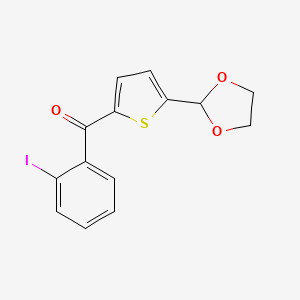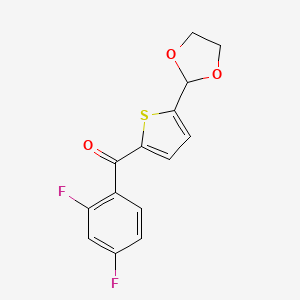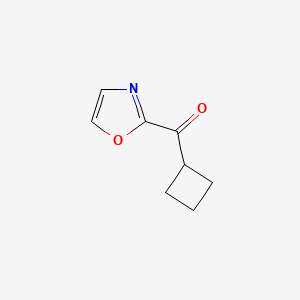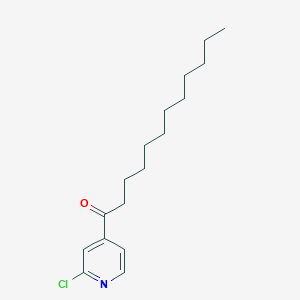
2-Methylpentane-d14
説明
2-Methylpentane-d14 is a deuterated isotopologue of 2-methylpentane, also known as isohexane . It is a branched-chain alkane with the molecular formula C6H14 .
Molecular Structure Analysis
The molecular structure of 2-Methylpentane-d14 is represented by the linear formula: CD3CD2CD2CD (CD3)2 . The IUPAC name is 1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4- (trideuteriomethyl)pentane .Chemical Reactions Analysis
Specific chemical reactions involving 2-Methylpentane-d14 are not detailed in the available resources .Physical And Chemical Properties Analysis
2-Methylpentane-d14 has a molecular weight of 100.26 g/mol . It has a refractive index of n20/D 1.371 (lit.), a boiling point of 62 °C (lit.), and a density of 0.760 g/mL at 25 °C .科学的研究の応用
1. Study of Low Activation Energy Abstraction in Hydrocarbons
Wilkey and Willard (1976) conducted experiments to understand whether deuterium atoms could abstract hydrogen from C-H bonds in hydrocarbons, specifically in 3-methylpentane-d14, at 77 K. Their findings suggested the possibility of a low activation energy abstraction mechanism, possibly involving tunneling or molecular distortion in the glass structure (Wilkey & Willard, 1976).
2. Electron Spin Echo Decay in Irradiated Organic Glasses
Narayana and Kevan (1976) analyzed the electron spin echo decay envelope from trapped electrons in γ‐irradiated 3‐methylpentane‐d14 glass. They proposed a solvation structure around the electrons, contributing to the understanding of the behavior of solvated electrons in such environments (Narayana & Kevan, 1976).
3. Decay Mechanisms of CH3 in Organic Glasses
Neiss, Sprague, and Willard (1975) studied the decay mechanisms of CH3 radicals in 3-methylpentane and 3MP-d14 glasses. Their research provided insights into the reactions of CH3 radicals with hydrocarbon glasses, highlighting the different behaviors of CH3 in these environments (Neiss, Sprague, & Willard, 1975).
4. Wavelength-Selective Bleaching of Trapped Electrons
Paraszczak and Willard (1979) conducted studies on wavelength-selective bleaching and thermal decay of trapped electrons in organic glasses, including 3-methylpentane-d14. Their research contributed to understanding the optical properties of trapped electrons in these materials (Paraszczak & Willard, 1979).
5. Absorption Spectra of Solvated Electrons in Hydrocarbons
Abramczyk, Werner, and Kroh (1992) calculated the absorption spectra of solvated electrons in various hydrocarbons, including 3-methylpentane-d14, contributing to the understanding of electron behaviors in these environments (Abramczyk, Werner, & Kroh, 1992).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583911 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284487-65-6 | |
| Record name | Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284487-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284487-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




